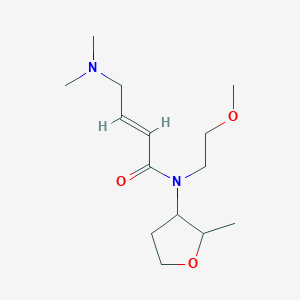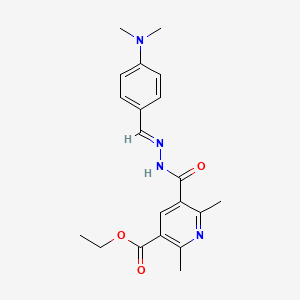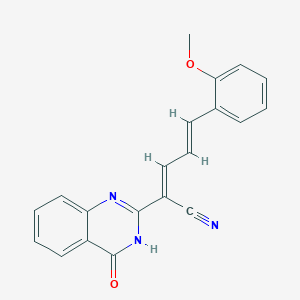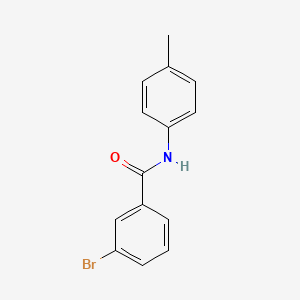
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) that is found in immune cells. This binding triggers the production of interferon, which activates the immune system to attack cancer cells. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also inhibits the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been shown to induce tumor necrosis and inhibit tumor growth in animal models. It has also been shown to increase the production of interferon and other cytokines that are involved in the immune response. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been found to have low toxicity in animal models, with most side effects being reversible.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has several advantages for lab experiments, including its low toxicity and ability to induce tumor necrosis. However, it can be difficult to work with due to its low solubility in water and other solvents. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide also has a short half-life in the body, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide. Another area of research is the study of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide in combination with other anti-cancer agents, such as immunotherapy and targeted therapy. Additionally, the development of (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide analogs that have improved solubility and longer half-lives in the body could lead to more effective anti-cancer treatments.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide can be synthesized through a multistep process that involves the reaction of 2-methyloxolane-3-carboxylic acid with 2-bromoethanol, followed by the reaction with dimethylamine and but-2-enoyl chloride. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis through the activation of the immune system and the inhibition of tumor angiogenesis. (E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-12-13(7-10-19-12)16(9-11-18-4)14(17)6-5-8-15(2)3/h5-6,12-13H,7-11H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJVQULIKCEIJW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)N(CCOC)C(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)N(CCOC)C(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-(2-methyloxolan-3-yl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2972953.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2972954.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[1-(4-ethoxyphenyl)-2-imidazolyl]thio]ethanone](/img/structure/B2972958.png)


![3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2972961.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)

![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)

![[4-Ethoxy-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2972968.png)